molecular formula C17H14ClN5O B11217271 7-(4-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11217271
M. Wt: 339.8 g/mol
InChI Key: UQSUOIBEYSFFSD-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution (SNAr) due to the presence of the chloro group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound could have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
  • 7-(4-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The presence of the 4-chlorophenyl and 3-methoxyphenyl groups in the compound may confer unique biological activities and chemical reactivity compared to its analogs. These structural features could influence its binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14ClN5O/c1-24-14-4-2-3-12(9-14)15-10-16(11-5-7-13(18)8-6-11)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22)

InChI Key

UQSUOIBEYSFFSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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